molecular formula C13H18ClN3O3S B2992383 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 712345-55-6

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2992383
CAS No.: 712345-55-6
M. Wt: 331.82
InChI Key: GOGJXPGHTOACBQ-UHFFFAOYSA-N
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Description

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-chlorobenzoyl group attached to the piperazine ring, along with a sulfonamide group

Properties

IUPAC Name

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-15(2)21(19,20)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGJXPGHTOACBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2-chlorobenzoyl chloride with N,N-dimethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-chlorobenzoyl chloride+N,N-dimethylpiperazineThis compound\text{2-chlorobenzoyl chloride} + \text{N,N-dimethylpiperazine} \rightarrow \text{this compound} 2-chlorobenzoyl chloride+N,N-dimethylpiperazine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzoyl)indole: Contains a 2-chlorobenzoyl group and is used in similar synthetic applications.

    2-chlorobenzoyl chloride: A precursor in the synthesis of various chlorobenzoyl derivatives.

    N,N-dimethylpiperazine: A related piperazine derivative with different functional groups.

Uniqueness

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-chlorobenzoyl group and a sulfonamide moiety. The structural characteristics contribute to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Biological Activities

1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related benzamide derivatives show effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances their activity compared to electron-donating groups.

2. Anti-inflammatory Effects:
Sulfonamides are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways . This makes them potential candidates for treating conditions characterized by inflammation.

3. Antioxidant Properties:
Some studies have suggested that sulfonamide derivatives can exhibit antioxidant activity, contributing to their therapeutic potential in neurodegenerative diseases like Alzheimer's . The antioxidant mechanism may involve the scavenging of free radicals and the modulation of oxidative stress pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease . Inhibition of AChE leads to increased levels of acetylcholine, improving cognitive function.
  • Antibacterial Mechanism: Sulfonamides function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition disrupts bacterial growth by preventing DNA replication .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and Pseudomonas aeruginosa
Anti-inflammatoryInhibits carbonic anhydrase; potential in treating inflammatory diseases
AntioxidantPotential neuroprotective effects; scavenges free radicals

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives similar to this compound were tested against standard antibiotics like Ciprofloxacin. The results indicated that certain derivatives showed comparable or superior antimicrobial activity, suggesting their potential as alternative therapeutic agents .

Case Study 2: Neuroprotective Potential
A study investigating the neuroprotective effects of sulfonamide derivatives highlighted their ability to reduce oxidative stress in neuronal cells. These findings support the hypothesis that such compounds could be developed for treating neurodegenerative disorders .

Q & A

Basic: What are the key synthetic routes for 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide?

The synthesis typically involves multi-step functionalization of a piperazine core . For example:

  • Piperazine ring formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃) to form the piperazine backbone .
  • Sulfonamide introduction : Treat the piperazine intermediate with sulfonyl chlorides (e.g., chlorobenzoyl sulfonyl chloride) in aprotic solvents like acetonitrile or DMF .
  • N,N-dimethylation : Use methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethyl groups .
    Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) ensures high purity .

Basic: How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chlorobenzoyl proton shifts at δ 7.3–7.8 ppm) .
  • IR spectroscopy : Detect functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • XRPD/TGA/DSC : Assess crystallinity, thermal stability, and melting points .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: How can selectivity for biological targets (e.g., dopamine receptors) be optimized?

  • Substituent modulation : Replace the 2-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or bulky groups to alter binding affinity. Evidence shows dichlorophenyl piperazines exhibit D3 receptor selectivity .
  • Docking studies : Use software like AutoDock to predict interactions with receptor pockets (e.g., hydrophobic pockets favoring chlorophenyl groups) .
  • Pharmacophore mapping : Identify critical hydrogen bonds between the sulfonamide group and receptor residues (e.g., Asp110 in D3 receptors) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substitution : Synthesize analogs with variations in the benzoyl (e.g., 3-Cl vs. 4-Cl) or piperazine (e.g., ethyl vs. methyl groups) moieties .
  • Biological assays : Test analogs for receptor binding (e.g., radioligand displacement assays) or enzyme inhibition (e.g., IC₅₀ measurements) .
  • QSAR modeling : Corrogate electronic (Hammett σ) or steric (Taft Es) parameters with activity data to guide design .

Basic: What purification methods ensure high yield and purity?

  • Normal-phase chromatography : Use silica gel with methanol/ethyl acetate gradients (e.g., 10% MeOH/0.1% NH₄OH) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline product .
  • HPLC : Reverse-phase C18 columns for final purity validation (>95%) .

Advanced: How can in vivo pharmacokinetics be improved for therapeutic potential?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., N-demethylation) and modify substituents .
  • Formulation : Encapsulate in liposomes or cyclodextrins to improve solubility and half-life .

Basic: What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers; use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .

Advanced: How can molecular docking guide the design of analogs with enhanced activity?

  • Target identification : Dock the compound into crystal structures of receptors (e.g., D3R PDB: 3PBL) to identify key interactions .
  • Binding energy optimization : Modify substituents to strengthen hydrophobic interactions (e.g., chlorophenyl with receptor lipophilic pockets) or hydrogen bonds (sulfonamide with Ser196) .
  • MD simulations : Validate docking poses with 100-ns simulations to assess stability .

Basic: What spectroscopic techniques confirm sulfonamide group reactivity?

  • ¹H NMR : Monitor sulfonamide NH proton disappearance after alkylation .
  • IR : Track S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) to confirm sulfonamide integrity .
  • XPS : Analyze sulfur oxidation states (binding energy ~168–170 eV for sulfonamide S) .

Advanced: How do electronic effects of substituents influence biological activity?

  • Electron-withdrawing groups (Cl, NO₂) : Enhance receptor binding via σ-hole interactions (e.g., chlorobenzoyl’s dipole alignment with D3R) .
  • Steric hindrance : Bulky groups (e.g., tert-butyl) reduce off-target binding but may lower solubility .
  • LogP optimization : Balance lipophilicity (ClogP ~2–4) for membrane permeability vs. metabolic stability .

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